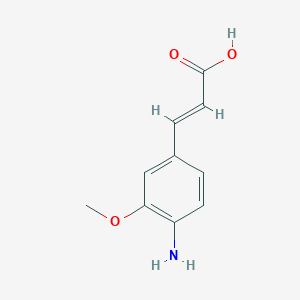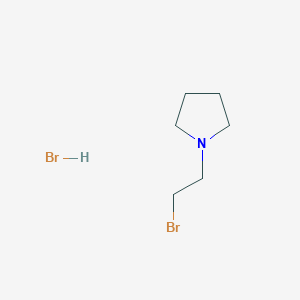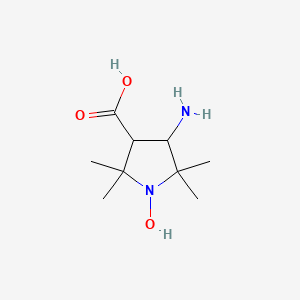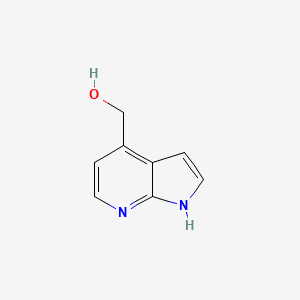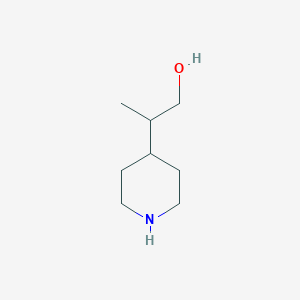![molecular formula C7H5N5 B1289889 3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 267413-11-6](/img/structure/B1289889.png)
3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an amino group at the 3-position and a cyano group at the 5-position.
Mécanisme D'action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the group of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets in a way that influences the proliferation, differentiation, and survival of cells .
Biochemical Pathways
It is known that pyrazolo[3,4-b]pyridines can influence various signal transduction pathways, including the ras/erk, plc-γ, and pi3k/akt pathways .
Result of Action
It is known that pyrazolo[3,4-b]pyridines can have significant inhibitory activity, as demonstrated by certain compounds in this group .
Analyse Biochimique
Biochemical Properties
3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, this compound prevents their activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways . Additionally, this compound can induce apoptosis in these cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, inhibiting their activity. For instance, by binding to TRKs, it prevents their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, and exceeding this dosage can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it can bind to albumin in the bloodstream, which helps in its transport to different tissues . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Its localization to other organelles such as mitochondria can influence cellular metabolism and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with 2-chloronicotinonitrile under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Another approach involves the cyclization of 3-amino-1H-pyrazole-4-carbonitrile with 2-chloropyridine in the presence of a base. This method also requires heating the reaction mixture to reflux and subsequent purification of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Condensation Reactions: The cyano group at the 5-position can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: Cyclization reactions often require the use of strong acids or bases and elevated temperatures.
Condensation: Condensation reactions can be facilitated by the use of catalysts such as Lewis acids or bases.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nature of the nucleophile used in the substitution reactions.
Fused Heterocyclic Systems: Cyclization reactions can lead to the formation of complex fused heterocyclic systems with potential biological activity.
Condensation Products: Condensation reactions can yield a variety of products, including imines, amides, and other nitrogen-containing compounds.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities and synthetic routes.
1H-Pyrazolo[4,3-b]pyridine: Another isomer with distinct reactivity and applications.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar fused ring system but different substitution patterns and biological activities.
Uniqueness
3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both an amino group and a cyano group allows for versatile chemical modifications and the formation of a wide range of derivatives with potential therapeutic applications .
Propriétés
IUPAC Name |
3-amino-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-2-4-1-5-6(9)11-12-7(5)10-3-4/h1,3H,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODBBVVWIMONJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

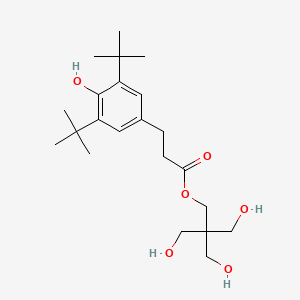
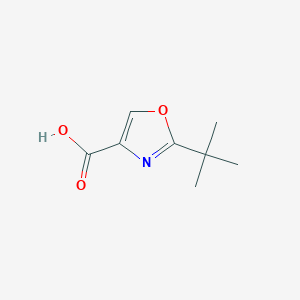

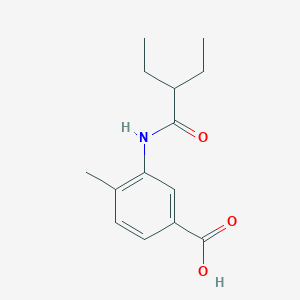
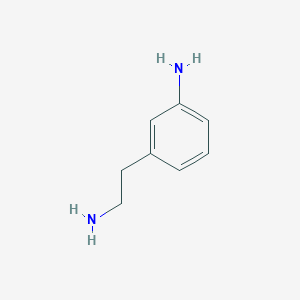
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1289839.png)
